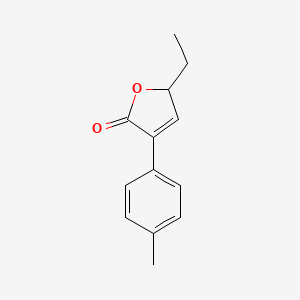

2-ethyl-4-(p-tolyl)-2H-furan-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-ethyl-4-(4-methylphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H14O2/c1-3-11-8-12(13(14)15-11)10-6-4-9(2)5-7-10/h4-8,11H,3H2,1-2H3 |

InChI Key |

RFBPKMXSXRYFDL-UHFFFAOYSA-N |

SMILES |

CCC1C=C(C(=O)O1)C2=CC=C(C=C2)C |

Canonical SMILES |

CCC1C=C(C(=O)O1)C2=CC=C(C=C2)C |

Synonyms |

incrustoporin |

Origin of Product |

United States |

Mechanistic Investigations of 2 Ethyl 4 P Tolyl 2h Furan 5 One Formation and Reactivity

Elucidation of Reaction Mechanisms

The formation of 2,4-disubstituted-2H-furan-5-ones can proceed through various synthetic routes, often involving the cyclization of γ-keto acids or related precursors. Elucidating the precise mechanism of these transformations is crucial for optimizing reaction conditions and extending the synthetic methodology. The following subsections describe key techniques used for such investigations.

Kinetic Isotope Effects Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. libretexts.orgwikipedia.org By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the change in the reaction rate. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. epfl.ch Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and provide information about changes in hybridization at that center. libretexts.orgwikipedia.org

For a hypothetical study on the formation of 2-ethyl-4-(p-tolyl)-2H-furan-5-one, one could envision deuterating the ethyl group at the α-position to the carbonyl. A significant primary KIE would suggest that C-H bond cleavage at this position is involved in the rate-determining step, for instance, in an enolization step preceding cyclization. The magnitude of the KIE can provide further insight into the symmetry of the transition state. epfl.ch

Table 1: Hypothetical Kinetic Isotope Effect Data for Furanone Formation

| Isotopic Substitution | Rate Constant (k) | KIE (k_light / k_heavy) | Implication |

|---|---|---|---|

| Unlabeled Reactant | k_H | - | Baseline |

| Deuterated Reactant | k_D | > 1 (Normal) | C-H bond breaking in RDS |

| Deuterated Reactant | k_D | ≈ 1 | C-H bond not broken in RDS |

This table is illustrative and not based on experimental data for the target compound.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction pathway. In the synthesis of furanones, potential intermediates could include open-chain keto-acids or their ester derivatives, enolates, or other transient species. wikipedia.org Techniques such as low-temperature NMR spectroscopy, trapping experiments with electrophiles or nucleophiles, and in-situ IR spectroscopy can be employed to detect and characterize these intermediates.

For example, in a base-catalyzed cyclization to form a furanone, the corresponding enolate intermediate might be observed spectroscopically or trapped by adding a suitable electrophile to the reaction mixture. The structure of the trapped product can then be determined to confirm the identity of the intermediate.

Transition State Analysis

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing transition states. acs.org By modeling the potential energy surface of a reaction, researchers can calculate the geometry and energy of the transition state connecting reactants and products. acs.orgnih.gov This provides valuable information about the bond-forming and bond-breaking processes occurring at the molecular level.

For the formation of this compound, theoretical calculations could be used to compare different possible cyclization pathways, for example, a direct nucleophilic attack of an enol or enolate onto a carbonyl group versus a concerted pericyclic reaction. The calculated activation barriers for these pathways would indicate the most likely mechanism. acs.org

Reaction Kinetics and Thermodynamics

Studying the kinetics and thermodynamics of a reaction provides quantitative data on its rate and energy changes, which are fundamental to understanding the reaction mechanism.

Rate Law Determination

The rate law is a mathematical expression that describes how the rate of a reaction depends on the concentration of the reactants. libretexts.org It is determined experimentally by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate. youtube.comyoutube.comyoutube.com The order of the reaction with respect to each reactant provides insight into the molecularity of the rate-determining step.

For a hypothetical reaction where an open-chain precursor cyclizes to form this compound in the presence of a catalyst, the rate law would take the general form:

Rate = k [Precursor]^x [Catalyst]^y

where k is the rate constant, and x and y are the reaction orders with respect to the precursor and catalyst, respectively. Determining these orders helps to build a plausible mechanistic model.

Table 2: Hypothetical Data for Rate Law Determination

| Experiment | [Precursor] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

This table is illustrative and demonstrates how reaction orders would be determined. It is not based on experimental data for the target compound. From this hypothetical data, doubling the precursor concentration doubles the rate (first order), and doubling the catalyst concentration quadruples the rate (second order).

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. Computational methods can also provide estimates of the activation energy by calculating the energy difference between the reactants and the transition state. acs.org

Enthalpy and Entropy Changes

The formation of the furanone ring typically involves cyclization and dehydration steps. The cyclization is generally an entropically disfavored process due to the loss of translational and rotational degrees of freedom as two separate molecules combine or a flexible chain cyclizes. However, the formation of a stable five-membered ring and the associated bond formations are often enthalpically favorable, releasing energy and driving the reaction forward.

Table 1: Illustrative Thermodynamic Parameters for a Generic Furanone Synthesis

| Reaction Step | Typical ΔH (kJ/mol) | Typical ΔS (J/mol·K) | Driving Force |

| Initial Aldol (B89426)/Claisen Condensation | -40 to -80 | -100 to -150 | Enthalpically driven |

| Cyclization (Intramolecular) | -20 to -50 | -80 to -120 | Enthalpically driven |

| Dehydration to form the double bond | +50 to +90 | +120 to +160 | Entropically driven (release of a small molecule) |

Note: These values are illustrative and can vary significantly based on reactants, catalysts, and reaction conditions.

Stereochemical Outcomes of Syntheses

The stereochemistry of the 2- and 4-positions of the furanone ring is a critical aspect of its synthesis, particularly when chiral centers are desired for applications in areas like asymmetric catalysis and pharmaceutical development.

Enantioselective and Diastereoselective Control

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of substituted furanones like this compound is a significant challenge. The relative orientation of the ethyl group at the C2 position and the p-tolyl group at the C4 position can be controlled through various synthetic strategies.

Diastereoselective control can often be achieved by employing substrate-controlled methods, where existing stereocenters in the starting materials guide the stereochemical outcome of the reaction. Alternatively, reagent-controlled or catalyst-controlled methods can be used to favor the formation of a specific diastereomer. For instance, in reactions analogous to the synthesis of this furanone, the choice of a bulky reducing agent or a specific base can influence the facial selectivity of an attack on a prochiral center, leading to a diastereomeric excess of one product.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically accomplished using chiral auxiliaries, chiral reagents, or, most efficiently, chiral catalysts. For furanone synthesis, asymmetric Michael additions and aldol reactions are common strategies where a chiral catalyst can create the desired stereocenter with high enantiomeric excess (ee).

Chiral Catalyst Design and Application

The design of effective chiral catalysts is paramount for the enantioselective synthesis of this compound. Organocatalysts, particularly those based on proline and its derivatives, as well as metal complexes with chiral ligands, have been successfully employed in the synthesis of related furanones.

A well-designed chiral catalyst creates a chiral environment around the reactants, forcing them to approach each other in a specific orientation. This lowers the activation energy for the formation of one enantiomer over the other. For example, a chiral amine catalyst could form a transient chiral enamine with a ketone precursor, which then reacts from a less sterically hindered face with an aldehyde to establish a new stereocenter.

Table 2: Examples of Chiral Catalysts Used in Furanone Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction | Achieved Stereoselectivity |

| Organocatalyst | (S)-Proline | Asymmetric Aldol Reaction | Up to >99% ee |

| Metal Complex | BINAP-Ru(II) | Asymmetric Hydrogenation | Up to 98% ee |

| Chiral Phosphoric Acid | TRIP | Asymmetric Michael Addition | Up to 95% ee |

Note: The effectiveness of these catalysts would need to be empirically determined for the specific synthesis of this compound.

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict stereochemical outcomes, and guide the design of new synthetic routes and catalysts.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their properties. For the formation of this compound, DFT calculations can be employed to:

Model Transition States: By locating the transition state structures for key steps in the reaction pathway, the activation energies can be calculated. This helps in understanding the kinetics of the reaction and identifying the rate-determining step.

Predict Stereoselectivity: The relative energies of the transition states leading to different stereoisomers can be calculated. A lower activation energy for one transition state over another suggests that the corresponding stereoisomer will be the major product. This is particularly useful in understanding the origin of enantioselectivity in catalyzed reactions. nih.govnih.gov

Analyze Reaction Mechanisms: DFT can elucidate the detailed mechanism of a reaction, for example, by confirming whether a reaction proceeds through a concerted or stepwise pathway.

Table 3: Illustrative DFT-Calculated Energy Differences for Diastereomeric Transition States

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-syn | 0.0 | syn-isomer |

| TS-anti | +2.5 | anti-isomer (minor) |

Note: A 1.4 kcal/mol difference in activation energy at room temperature corresponds to a product ratio of approximately 90:10.

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. MD simulations can be used to:

Explore Conformational Landscapes: The furanone ring and its substituents can adopt various conformations. MD simulations can explore the potential energy surface and identify the most stable conformations of the reactants, intermediates, and products.

Simulate Catalyst-Substrate Interactions: In a catalyzed reaction, MD simulations can model the dynamic interactions between the chiral catalyst and the substrates. This can reveal how the catalyst orients the substrates to achieve stereoselectivity and can help in the rational design of more efficient catalysts.

Study Solvent Effects: The solvent can have a significant impact on reaction rates and selectivities. MD simulations explicitly including solvent molecules can provide a more realistic model of the reaction environment and help to understand the role of the solvent in the reaction mechanism.

By combining experimental studies with these powerful computational tools, a comprehensive understanding of the formation and reactivity of this compound can be achieved, paving the way for the development of more efficient and selective synthetic methods.

Quantum Chemical Prediction of Reactivity

Detailed research findings and data tables regarding the quantum chemical prediction of reactivity for this compound are not available in the current body of scientific literature.

Derivatization and Structural Modification Strategies for 2 Ethyl 4 P Tolyl 2h Furan 5 One Analogues

Functionalization of the Furanone Core

The furanone ring and its appended tolyl group are key areas for structural alteration, providing opportunities to modulate electronic and steric properties through a variety of organic reactions.

Electrophilic Aromatic Substitution on the Tolyl Moiety

The tolyl group, being an activated aromatic ring, is amenable to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. Since the furanone moiety already occupies the para position, substitution is expected to occur at the ortho positions (C-3' and C-5').

Standard SEAr reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the tolyl ring.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can install halogen atoms. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), allow for the introduction of new alkyl or acyl groups, respectively, further extending the molecular scaffold. total-synthesis.com

The electron-donating nature of the existing methyl group on the tolyl ring activates it, facilitating these substitution reactions by stabilizing the cationic intermediate formed during the mechanism. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Tolyl Moiety

| Reaction Type | Reagents | Potential Product Structure |

| Nitration | HNO₃, H₂SO₄ | 2-ethyl-4-(3-nitro-4-methylphenyl)-2H-furan-5-one |

| Bromination | Br₂, FeBr₃ | 2-ethyl-4-(3-bromo-4-methylphenyl)-2H-furan-5-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-ethyl-4-(3-acyl-4-methylphenyl)-2H-furan-5-one |

Nucleophilic Additions to the Furanone Ring

The α,β-unsaturated carbonyl system of the furanone ring is a prime target for nucleophilic attack. Two principal modes of addition are possible: 1,2-addition directly to the carbonyl carbon and 1,4-conjugate (or Michael) addition to the β-carbon of the double bond.

1,4-Conjugate Addition: This is a common pathway for butenolides. acs.orgnih.gov A wide range of nucleophiles, including organocuprates, amines, thiols, and enolates, can add to the C-3 position. This reaction is highly valuable for creating more complex analogues with modified stereochemistry and functionality. For instance, the reaction of similar furanones with N-thiophosphinoyl ketimines has been shown to produce δ-amino butenolides. nih.gov

1,2-Addition: Strong, hard nucleophiles like Grignard reagents or organolithium compounds may attack the carbonyl carbon directly, leading to the opening of the lactone ring after workup.

The versatility of the furanone structure allows it to serve as a building block for diverse molecular architectures through these addition reactions. acs.orgnih.gov

Oxidative and Reductive Transformations

The furanone core possesses both a double bond and a carbonyl group, each susceptible to specific oxidative or reductive conditions.

Reduction: The double bond can be selectively reduced through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), leading to the corresponding saturated γ-butyrolactone. This transformation removes the planarity of the double bond and introduces new stereocenters. Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce the carbonyl group, potentially leading to lactols or, with subsequent steps, other heterocyclic systems. acs.orgnih.gov

Oxidation: The double bond can undergo epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA), forming a reactive epoxide intermediate that can be further functionalized. In some cases, oxidation of a sulfide (B99878) group on the furanone ring has been achieved using Oxone. mdpi.com

Table 2: Summary of Furanone Core Transformations

| Transformation Type | Reagents/Conditions | Resulting Structure |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated γ-butyrolactone |

| Carbonyl Reduction | DIBAL-H | Lactol or ring-opened product |

| Epoxidation | m-CPBA | Epoxide fused to the lactone ring |

Side Chain Modifications at the Ethyl Group

The ethyl group at the C-2 position provides another handle for structural diversification, allowing for changes in the steric bulk and polarity of this part of the molecule.

Chain Elongation and Shortening

Modifying the length of the alkyl side chain can significantly impact the molecule's physical and chemical properties.

Chain Elongation: One strategy involves the deprotonation of the carbon alpha to the carbonyl group (C-2), which is part of the furanone ring, to form an enolate. This enolate can then react with alkyl halides. In a study on a similar 3(2H)-furanone system, treatment with sodium hydride (NaH) and methyl iodide (CH₃I) resulted in C-alkylation, effectively transforming an ethyl substituent into an isopropyl group. nih.gov This approach allows for the systematic extension of the side chain.

Chain Shortening: Accessing analogues with a shorter side chain (e.g., a methyl group) would typically require a de novo synthesis of the entire furanone, starting with precursors that already contain the desired shorter alkyl chain.

Introduction of Heteroatoms

Incorporating heteroatoms such as oxygen or nitrogen into the ethyl side chain introduces new functional groups, enabling hydrogen bonding and altering solubility.

Hydroxylation: While direct hydroxylation can be challenging, multi-step sequences are often employed. For example, a terminal alkene could be introduced via a suitable synthetic route, followed by hydroboration-oxidation or dihydroxylation to install one or more hydroxyl groups.

Amination: Similar to hydroxylation, direct amination is difficult. A common strategy involves converting a hydroxyl group (introduced as described above) into a better leaving group (e.g., a tosylate) and then displacing it with an amine or an azide (B81097) followed by reduction.

These modifications on the side chain are crucial for creating libraries of compounds based on a common furanone core, which is useful for structure-activity relationship studies. nih.govnih.gov

Regioselective and Stereoselective Derivatization

The 2-ethyl-4-(p-tolyl)-2H-furan-5-one molecule presents several potential sites for chemical modification. Regioselective derivatization aims to selectively functionalize one of these sites over others. The primary reactive centers include the C3 position of the furanone ring, the ethyl group at C2, and the p-tolyl group at C4.

Reactions at the C3 Position: The C3 position, being part of an α,β-unsaturated lactone system, is susceptible to nucleophilic attack. However, direct derivatization at this position can be challenging. Strategies often involve the introduction of a leaving group at C3 to facilitate substitution reactions. For instance, bromination of the furanone ring can introduce a bromine atom that can subsequently be displaced by various nucleophiles.

Modification of the C2-Ethyl Group: The ethyl group at the C2 position offers opportunities for stereoselective modifications. Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions at this site, leading to the synthesis of specific enantiomers or diastereomers. This is particularly important as the stereochemistry at this position can significantly influence the biological activity of the resulting analogues.

Functionalization of the p-Tolyl Group: The aromatic p-tolyl group can be functionalized through electrophilic aromatic substitution reactions. The methyl group directs incoming electrophiles to the ortho and para positions. However, given that the para position is already substituted, derivatization primarily occurs at the ortho positions relative to the methyl group.

| Derivatization Site | Type of Reaction | Potential Reagents | Desired Outcome |

| C3-Position | Nucleophilic Substitution | Brominating agents (e.g., NBS), followed by nucleophiles (e.g., amines, thiols) | Introduction of diverse functional groups at the C3 position. |

| C2-Ethyl Group | Stereoselective Alkylation/Functionalization | Chiral bases, organometallic reagents | Control of stereochemistry at the C2 chiral center. |

| p-Tolyl Group | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, acylating agents | Functionalization of the aromatic ring for structure-activity relationship studies. |

Synthesis of Spirocyclic and Fused Ring Analogues

Building upon the core this compound structure, the synthesis of spirocyclic and fused ring analogues introduces greater molecular complexity and rigidity. These modifications can significantly impact the compound's interaction with biological targets.

Spirocyclic Analogues: The synthesis of spirocyclic compounds involving the furanone ring can be achieved through various strategies. One common approach involves a three-component reaction of anilines, isatins (or other cyclic ketones), and diethyl acetylenedicarboxylate, which can lead to the formation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. While not directly starting from this compound, this methodology highlights a general strategy for creating spiro-furanone systems. Adapting this to the target molecule could involve its use as a precursor in multi-step synthetic pathways. For instance, spiro-adamantyl furanone derivatives have been synthesized through the adamantylation of furan (B31954) rings, suggesting the possibility of similar reactions with the this compound core researchgate.netmdpi.com.

Fused Ring Analogues: The construction of fused ring systems often involves intramolecular cyclization reactions. For example, a furan-fused pyridazine (B1198779) system, specifically a furo[3,4-d]pyridazin-5-one, can be synthesized from a 2,3-dicarboxy-substituted furan precursor. This suggests that appropriate functionalization of the this compound, for instance, by introducing carboxylic acid or related groups at the C3 and C4 positions, could enable the synthesis of fused heterocyclic systems mdpi.com. The reaction of hydrazine (B178648) with such a dicarbonyl-functionalized furanone would likely lead to the formation of the pyridazine ring fused to the furanone core.

| Analogue Type | Synthetic Strategy | Key Intermediates/Precursors | Potential Fused/Spiro Ring |

| Spirocyclic | Multi-component reactions, Adamantylation | Isatins, Diethyl acetylenedicarboxylate, 1-Adamantanol | Indoline, Adamantane |

| Fused Ring | Intramolecular cyclization | Dicarbonyl-functionalized furanones | Pyridazine, Pyridine, Pyrrole |

Structure-Reactivity Relationships in Derivatives (theoretical, not property-based)

Theoretical and computational studies provide valuable insights into the structure-reactivity relationships of this compound and its derivatives. These studies often utilize methods like Density Functional Theory (DFT) to analyze the electronic properties of the molecules, which in turn govern their reactivity.

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule can be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity) masterorganicchemistry.com. For this compound, the HOMO is likely to be localized on the electron-rich p-tolyl ring and the double bond of the furanone, while the LUMO is expected to be centered on the α,β-unsaturated lactone system, particularly the carbonyl group and the C3-C4 double bond.

Derivatization can significantly alter the energies and distributions of these frontier orbitals. For example, introducing an electron-withdrawing group on the p-tolyl ring would lower the energy of the HOMO, making the molecule less nucleophilic. Conversely, an electron-donating group would raise the HOMO energy, increasing its nucleophilicity. Similarly, modifications to the furanone ring will impact the LUMO energy and thus the electrophilicity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. Conversely, positive potentials (blue) would be expected around the acidic protons of the ethyl and tolyl methyl groups, as well as potentially on the C3 carbon, suggesting susceptibility to nucleophilic attack.

Conceptual DFT Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from DFT calculations, can quantify the reactivity of the derivatives. A lower chemical hardness and higher electrophilicity index would suggest a higher reactivity towards nucleophiles nih.gov. By calculating these descriptors for a series of virtual derivatives, it is possible to predict their relative reactivities and guide synthetic efforts towards analogues with desired chemical properties.

| Theoretical Method | Information Gained | Predicted Reactive Sites of this compound |

| Frontier Molecular Orbital (FMO) Analysis | Nucleophilicity (HOMO) and Electrophilicity (LUMO) | Nucleophilic: p-tolyl ring, C3=C4 double bond. Electrophilic: Carbonyl carbon, C3 position. |

| Molecular Electrostatic Potential (MEP) Mapping | Electron density distribution and sites for electrophilic/nucleophilic attack | Electrophilic attack: Carbonyl oxygen. Nucleophilic attack: C3 position, protons on ethyl and tolyl groups. |

| Conceptual DFT Descriptors | Quantitative reactivity parameters (hardness, softness, electrophilicity index) | Provides a ranked order of reactivity for different derivatives. |

Advanced Spectroscopic and Chromatographic Elucidation Techniques for 2 Ethyl 4 P Tolyl 2h Furan 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide comprehensive information about the connectivity and spatial arrangement of atoms within the 2-ethyl-4-(p-tolyl)-2H-furan-5-one molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. The expected signals for this compound would include:

A triplet and a quartet corresponding to the ethyl group at the C2 position.

Signals in the aromatic region for the p-tolyl group, likely showing a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring.

A singlet for the methyl group on the tolyl substituent.

A signal for the proton at the C2 position of the furanone ring, likely a multiplet due to coupling with the adjacent ethyl group.

A singlet for the vinylic proton at the C3 position of the furanone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. Key expected signals would include:

A signal for the carbonyl carbon (C5) of the lactone ring, typically in the downfield region.

Signals for the olefinic carbons (C3 and C4) of the furanone ring.

A signal for the chiral carbon (C2) bearing the ethyl group.

Signals corresponding to the carbons of the ethyl group.

Signals for the carbons of the p-tolyl group, including the quaternary carbon attached to the furanone ring and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| H-2 | ~4.8-5.0 (m) | ~85-90 |

| H-3 | ~6.0-6.2 (s) | ~115-120 |

| C4 | - | ~150-155 |

| C5 | - | ~170-175 |

| Ethyl-CH₂ | ~1.8-2.0 (q) | ~25-30 |

| Ethyl-CH₃ | ~0.9-1.1 (t) | ~8-12 |

| Tolyl-H (ortho) | ~7.4-7.6 (d) | ~129-131 |

| Tolyl-H (meta) | ~7.2-7.4 (d) | ~125-127 |

| Tolyl-C (ipso) | - | ~128-132 |

| Tolyl-C (para) | - | ~140-145 |

| Tolyl-CH₃ | ~2.3-2.5 (s) | ~20-22 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, for instance, confirming the connectivity within the ethyl group and potentially showing long-range couplings between the furanone ring protons and adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry at the C2 chiral center by observing through-space interactions between the protons of the ethyl group and other parts of the molecule.

Should this compound be a crystalline solid, solid-state NMR could provide valuable information about its polymorphic forms, molecular packing, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule and distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Calculated Exact Mass | 202.0994 |

| Observed [M+H]⁺ | 203.1067 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For this compound, characteristic fragmentation pathways would be expected to involve:

Loss of the ethyl group.

Cleavage of the furanone ring.

Fragmentations related to the p-tolyl substituent, such as the loss of a methyl radical followed by the formation of a tropylium (B1234903) ion.

By analyzing these fragmentation patterns, the connectivity of the different structural motifs within the molecule can be further corroborated.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The furanone ring and its substituents in this compound have distinct vibrational frequencies. The most prominent and diagnostic absorption band is expected to be the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1750-1800 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

Other key vibrational modes include the C=C stretching of the furanone ring and the aromatic tolyl group, expected around 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the lactone ether linkage would produce strong bands in the 1000-1300 cm⁻¹ region. Vibrations associated with the tolyl group, such as C-H stretching and out-of-plane bending, would also be present. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational bands. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | 1750 - 1800 | Strong |

| Alkene / Aromatic | C=C Stretch | 1600 - 1650 | Medium-Variable |

| Ether (Lactone) | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (Lactone) | C-O-C Symmetric Stretch | 1000 - 1150 | Strong |

| Aromatic | C-H Bending (out-of-plane) | 800 - 850 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the C=C bonds in the aromatic ring is expected to be particularly Raman active. scientists.uzchemicalpapers.com This technique is highly effective for identifying furan (B31954) derivatives and can be used for quality control and distinguishing between structurally similar compounds. scientists.uzresearchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions due to its conjugated system, which includes the furanone ring and the p-tolyl group. The substitution of a phenyl group onto a furan ring is known to cause a significant bathochromic (red) shift in the absorption maximum compared to the unsubstituted furan, due to the extension of the conjugated system. chemicalpapers.com The absorption maximum for the entire conjugated system can be expected in the 290-330 nm range. chemicalpapers.com The solvent can influence the position of these transitions; polar solvents may cause shifts due to interactions with the molecule's ground and excited states. uobabylon.edu.iq

The carbon atom at the 2-position, bearing the ethyl group, is a stereocenter. This means this compound exists as a pair of enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a crucial technique for distinguishing between these enantiomers. CD measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will produce a CD spectrum, while achiral molecules will not.

The enantiomers of a chiral furanone are expected to show opposite Cotton effects in their CD spectra. acs.org This technique is so sensitive that it has been used to clarify the absolute configurations of flavorous furanones that had been ambiguous for decades. acs.orgacs.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful tool for determining the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. acs.orgfigshare.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is indispensable for separating the target compound from reaction byproducts, starting materials, and any resulting enantiomeric mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of furanone derivatives. sielc.com A reversed-phase HPLC method would be suitable for this compound. A C8 or C18 column could be used with a mobile phase consisting of a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set to the absorption maximum of the compound. nih.govshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable furanone derivatives. nih.govflorajournal.com The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. jetir.org This method is highly sensitive and can be used to detect trace impurities. nih.govnih.gov For chiral analysis, a chiral GC column can be employed to separate the (R) and (S) enantiomers. acs.org

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% A, increase to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | DAD or UV at λmax (e.g., ~300 nm) |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Stationary Phase Selection:

For a molecule with the aromaticity of the p-tolyl group and the moderate polarity of the furanone ring, a reversed-phase stationary phase is a logical starting point. A C18 (octadecylsilyl) column is often the first choice due to its wide applicability and ability to separate compounds based on hydrophobicity. For potentially closely related impurities or derivatives, a phenyl-hexyl stationary phase could offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte. Given that the 2-position is a stereocenter, chiral stationary phases (CSPs) are necessary for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds and can be operated in normal-phase, reversed-phase, or polar organic modes.

Mobile Phase Optimization:

In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these solvents is adjusted to achieve optimal retention and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. For this compound, a starting point could be a gradient of acetonitrile in water. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (0.1%), can improve peak shape by suppressing the ionization of any acidic functional groups.

For chiral separations on polysaccharide-based CSPs, the choice of mobile phase is critical. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers with acetonitrile or methanol are used.

Detection:

The presence of the aromatic p-tolyl group and the conjugated furanone system suggests strong ultraviolet (UV) absorbance. A diode array detector (DAD) or a variable wavelength UV detector would be suitable for detection, likely at a wavelength around 254 nm or by scanning for the absorbance maximum.

Illustrative HPLC Method Parameters:

| Parameter | Reversed-Phase Method | Chiral Separation Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose-based CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol |

| Gradient | 50% B to 95% B over 15 min | Isocratic, 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection Wavelength | 254 nm | 254 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography (GC) for Volatile Species

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent tool for identifying volatile impurities, starting materials, or degradation products. Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.

Column Selection:

A non-polar or mid-polarity capillary column is generally a good starting point for the analysis of a range of potential volatile species. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a versatile choice. For better separation of isomers or compounds with similar boiling points, a more polar column, such as one containing cyanopropylphenyl polysiloxane, could be investigated.

Inlet and Temperature Programming:

A split/splitless inlet is standard for this type of analysis. A split injection would be used for concentrated samples to avoid column overload, while a splitless injection would be appropriate for trace analysis. The oven temperature program is critical for achieving good separation. It typically starts at a lower temperature to trap volatile compounds at the head of the column, followed by a gradual ramp to a higher temperature to elute less volatile components.

Detection:

A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds. However, for definitive identification, a mass spectrometer (MS) is the detector of choice. Electron ionization (EI) at 70 eV will produce reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Illustrative GC-MS Method Parameters:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Preparative Chromatography for Scale-Up

When larger quantities of pure this compound are required, for example, for further synthetic steps or biological testing, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC.

Method Development and Scale-Up:

The first step in developing a preparative method is to establish an optimized analytical HPLC method, as described in section 5.5.1. The goal is to maximize the resolution between the target compound and any impurities while keeping the run time as short as possible. Once a suitable analytical method is developed, it can be scaled up to a preparative scale. This involves using a larger diameter column packed with the same stationary phase and proportionally increasing the flow rate. The sample is dissolved in a suitable solvent and injected in larger volumes.

Fraction Collection:

A fraction collector is used to collect the eluent at different time intervals. The fractions containing the pure product, as determined by the detector signal, are then combined. The solvent is subsequently removed, typically by rotary evaporation, to yield the purified compound.

Illustrative Preparative HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Mode | Isocratic or Gradient (based on analytical method) |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Up to several hundred milligrams per injection (depending on solubility and resolution) |

Theoretical and Computational Chemistry of 2 Ethyl 4 P Tolyl 2h Furan 5 One

Conformational Analysis and Energy Landscapes:This area of study would explore the three-dimensional shapes the molecule can adopt and their relative energies.

Torsional Scans and Rotational Barriers:This would involve systematically rotating specific chemical bonds, such as the bond connecting the p-tolyl group to the furanone ring, and calculating the energy at each step. The results would reveal the energy barriers that must be overcome for the molecule to change its shape, providing insight into its flexibility and the accessibility of different conformations.

Without dedicated research providing these specific data points for 2-ethyl-4-(p-tolyl)-2H-furan-5-one, any attempt to generate the requested article would be speculative and lack the required scientific accuracy and detailed research findings. The field remains open for future investigation by computational chemists.

Spectroscopic Property Prediction (computational, not observed properties)

Computational quantum chemistry provides powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. globalresearchonline.net Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are instrumental in this regard. globalresearchonline.netmdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. bohrium.com The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. globalresearchonline.net By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), the magnetic shielding tensors for each nucleus can be computed. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the p-tolyl group are expected to show characteristic aromatic signals, while the ethyl group and the furanone ring will exhibit shifts indicative of their respective chemical environments. The electron-withdrawing nature of the carbonyl group in the furanone ring is predicted to deshield adjacent protons and carbons.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Furanone Ring | ||

| C2-H | 4.85 | 85.2 |

| C3-H | 6.15 | 120.5 |

| C4 | - | 155.8 |

| C5 | - | 172.3 |

| Ethyl Group | ||

| CH2 | 1.80 | 28.5 |

| CH3 | 0.95 | 9.8 |

| p-Tolyl Group | ||

| C1' | - | 130.1 |

| C2'/C6'-H | 7.30 | 129.8 |

| C3'/C5'-H | 7.20 | 126.5 |

| C4' | - | 140.2 |

Note: These are theoretical predictions and may differ from experimental values.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. psu.edu Following a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. uit.no These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical methods. wisc.edu

For this compound, key predicted vibrational modes include the C=O stretching frequency of the lactone ring, which is expected to be a strong absorption in the IR spectrum. Other characteristic frequencies include the C=C stretching of the furanone ring and the aromatic C-H and C=C stretching vibrations of the p-tolyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (lactone) | 1750 |

| C=C Stretch (furanone) | 1640 |

| Aromatic C=C Stretch | 1610, 1515 |

| Aromatic C-H Stretch | 3050-3100 |

Note: These are theoretical predictions and may differ from experimental values.

The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. TD-DFT is a widely used method for predicting the excitation energies and oscillator strengths that govern the UV-Vis spectrum. mdpi.comarxiv.org The calculations provide the wavelength of maximum absorption (λmax) for the lowest energy electronic transitions, which are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The chromophore in this compound is the conjugated system encompassing the furanone ring and the p-tolyl group. This extended π-system is expected to result in absorption in the UV region. The predicted λmax is associated with a π → π* transition.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 285 | 4.35 | 0.45 |

Note: These are theoretical predictions and may differ from experimental values. The solvent environment can influence the absorption maxima.

Molecular Docking and Ligand-Receptor Interactions (theoretical, in silico only)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wikipedia.orgnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov

The initial step in a molecular docking study is to identify the binding site on the target receptor. This can be done based on the location of a known co-crystallized ligand or through algorithms that search for pockets and cavities on the protein surface that are suitable for ligand binding.

Once a binding site is defined, the docking algorithm samples various conformations and orientations (poses) of the ligand within the binding site. Each of these poses is then evaluated by a scoring function, which estimates the binding free energy. Scoring functions are mathematical models that account for various factors contributing to binding, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The pose with the best score is considered the most likely binding mode. For a furanone derivative like this compound, a potential target could be a quorum-sensing receptor, as furanones are known to interfere with this bacterial communication system. nih.govnih.gov

A detailed analysis of the interactions between the ligand and the receptor provides insights into the key determinants of binding affinity. nih.gov This involves identifying specific amino acid residues in the binding site that form favorable interactions with the ligand. These interactions can be categorized into several types:

Hydrogen Bonds: The carbonyl oxygen of the furanone ring could act as a hydrogen bond acceptor with donor residues in the protein, such as serine or tyrosine.

Hydrophobic Interactions: The p-tolyl group and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The aromatic p-tolyl ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

The total interaction energy is a sum of these individual contributions. By analyzing these interactions, it is possible to propose modifications to the ligand structure that could enhance its binding affinity and selectivity for the target receptor.

QSAR and QSPR Studies (theoretical, in silico only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of a molecule with its biological activity or physicochemical properties, respectively. These models are predicated on the principle that the structure of a molecule dictates its activity and properties. For this compound, in silico QSAR and QSPR studies can theoretically elucidate its potential biological activities and physicochemical characteristics.

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of these descriptors can be calculated using computational software from its canonical SMILES representation: CCC1OC(=O)C=C1c2ccc(C)cc2. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

A selection of calculated molecular descriptors for this compound is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 216.27 g/mol |

| Constitutional | Number of Heavy Atoms | 16 |

| Constitutional | Number of Aromatic Rings | 1 |

| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Topological | Number of Rotatable Bonds | 2 |

| Physicochemical | LogP (octanol-water partition coefficient) | 3.1 |

| Physicochemical | Molar Refractivity | 64.5 cm³ |

| Electronic | Number of Hydrogen Bond Acceptors | 2 |

| Electronic | Number of Hydrogen Bond Donors | 0 |

These descriptors provide a quantitative profile of the molecule. For instance, the molecular weight and the number of heavy atoms are simple constitutional descriptors. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes. The octanol-water partition coefficient (LogP) is a crucial measure of its lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

Theoretical reactivity parameters, derived from quantum chemical calculations, offer a deeper understanding of a molecule's chemical behavior. These parameters are often correlated with molecular descriptors in QSAR and QSPR studies to predict the reactivity of new compounds. For this compound, key reactivity parameters can be computationally estimated.

Important theoretical reactivity parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap (the difference between their energies) is an indicator of the molecule's kinetic stability.

Other significant parameters include ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a comprehensive picture of the molecule's electronic structure and its propensity to participate in chemical reactions.

The following interactive data table presents a set of theoretically derived reactivity parameters for this compound.

| Reactivity Parameter | Description | Theoretical Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -8.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.0 eV |

| Ionization Potential | Energy required to remove an electron | 8.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 5.0 |

| Global Hardness (η) | Resistance to change in electron distribution | 3.5 |

In a theoretical QSAR/QSPR study, these reactivity parameters would be correlated with the previously calculated molecular descriptors. For example, a model might be developed to predict the HOMO-LUMO gap (a measure of stability) based on a combination of topological and physicochemical descriptors. Such a model could then be used to screen other, similar furanone derivatives for their potential stability without the need for time-consuming quantum chemical calculations for every new molecule. The correlation between these descriptors and reactivity parameters provides a powerful predictive tool in computational chemistry.

Conclusion and Outlook

Summary of Key Research Findings and Methodologies

Direct and extensive research on the specific chemical entity 2-ethyl-4-(p-tolyl)-2H-furan-5-one is not widely available in the current body of scientific literature. The majority of existing studies focus on the broader class of furanone derivatives, which are recognized for their significant biological activities and as versatile pharmacophores in medicinal chemistry. researchgate.netnih.gov Furanones, which are five-membered heterocyclic compounds, are a subject of growing research interest due to their presence in numerous natural products and their potential as scaffolds for the development of new therapeutic agents. researchgate.netnih.govbenthamscience.com

The primary research findings for the furanone class of compounds indicate a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netbenthamscience.comnih.gov Methodologies for the synthesis of furanone derivatives are diverse and include solid-phase synthesis, cross-coupling reactions, and various cyclization methods. benthamscience.comresearchgate.net For instance, some syntheses utilize furanone derivatives as starting materials to create other novel heterocyclic compounds with potential biological activities. benthamscience.comingentaconnect.com Characterization of these synthesized compounds is typically achieved through standard analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. benthamscience.comingentaconnect.com

The general synthetic strategies and observed biological activities for related furanone compounds are summarized in the tables below.

Table 1: General Methodologies in Furanone Synthesis

| Methodology | Description | Key Application |

|---|---|---|

| Paal-Knorr Furan (B31954) Synthesis | Cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst or dehydrating agent. | A fundamental method for forming the furan ring. |

| Multi-component Reactions | Reactions where multiple starting materials react to form a single product in one pot, often used for creating libraries of derivatives. rsc.org | Efficient generation of diverse furanone structures for screening. |

| Oxidative Dearomatization | A process used to convert furans into furanones. researchgate.net | Synthesis of functionalized furanone cores from aromatic precursors. researchgate.net |

| Cross-Coupling Reactions | Reactions like Suzuki or Heck couplings used to introduce substituents (e.g., aryl groups like p-tolyl) onto the furanone ring. benthamscience.com | Functionalization of the furanone scaffold to modulate biological activity. |

Table 2: Reported Biological Activities of Furanone Derivatives

| Biological Activity | Description | Example Target |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. Some furanones act as inhibitors of enzymes like MAPK14. benthamscience.comingentaconnect.com | Cancer cell lines (e.g., Leukemia, Breast Cancer). benthamscience.comingentaconnect.com |

| Anti-inflammatory | Inhibition of inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX). nih.gov | COX-2, 15-LOX. nih.gov |

| Antimicrobial | Activity against various strains of bacteria and fungi. researchgate.netnih.gov | Staphylococcus aureus, Escherichia coli, Candida albicans. |

| Antioxidant | Ability to scavenge free radicals. researchgate.net | DPPH radical scavenging. |

Unanswered Questions and Research Gaps

The primary research gap is the absence of specific studies on This compound . This lack of data leads to several fundamental unanswered questions:

Optimal Synthesis: What is the most efficient and stereoselective synthetic route to produce This compound ? While general methods for furanone synthesis exist, a specific, optimized protocol for this compound has not been reported. benthamscience.comgoogle.com

Physicochemical Properties: What are the detailed physicochemical properties of this compound, such as its exact solubility in various solvents, melting point, and stability under different conditions? solubilityofthings.com

Spectroscopic Profile: Although one can predict the expected NMR and IR spectra, a definitive, experimentally verified spectroscopic profile for characterization is missing.

Biological Activity Spectrum: Does this specific combination of an ethyl group at the 2-position and a p-tolyl group at the 4-position confer any unique biological activities? The general bioactivity of furanones is known, but the specific contribution of these substituents is yet to be determined. researchgate.netnih.govnih.gov

Mechanism of Action: If the compound is biologically active, what are its specific molecular targets and mechanisms of action? For example, in the context of anticancer activity, which specific kinases or cellular pathways does it modulate? benthamscience.com

Structure-Activity Relationship (SAR): How do modifications to the ethyl and p-tolyl groups on the furanone core affect its biological efficacy? Establishing a clear SAR is crucial for optimizing lead compounds. ebi.ac.uk

Broader Impact and Significance within Chemical Science

The study of heterocyclic compounds like furanones is of immense importance in chemical science, particularly in medicinal chemistry and drug discovery. nih.govrsc.orgnumberanalytics.com The furanone nucleus is considered an indispensable motif in the design of new therapeutic agents. researchgate.net

The potential significance of This compound lies in several areas:

Novel Pharmacophore Development: Investigating this specific compound would contribute to the vast and ever-expanding library of heterocyclic compounds. The unique substitution pattern could lead to novel biological activities not observed in other furanone derivatives. numberanalytics.com

Intermediate for Further Synthesis: Like other furanones, this compound could serve as a versatile starting material for the synthesis of more complex heterocyclic systems, potentially leading to new classes of compounds with unique properties. benthamscience.comingentaconnect.com

Advancement in Synthetic Methodology: Developing a robust synthesis for This compound could lead to new or refined synthetic methods that are applicable to a wider range of substituted furanones. rsc.org

The exploration of such specific molecules is critical for advancing the field of heterocyclic chemistry, which is foundational to the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com

Future Trajectories and Collaborative Opportunities

Given the significant research gaps, the future research trajectory for This compound is clear and offers numerous opportunities for investigation.

Future Research Directions:

Synthesis and Characterization: The immediate priority is the development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for further studies. This would be followed by complete spectroscopic and physicochemical characterization.

Biological Screening: A comprehensive screening of the compound's biological activity is warranted. Based on the known activities of related furanones, initial screening should focus on anticancer, anti-inflammatory, and antimicrobial assays. nih.govbenthamscience.com

Computational Studies: Molecular docking and other computational methods could be employed to predict potential biological targets and guide experimental screening, saving time and resources.

Derivatization and SAR Studies: Assuming promising initial results, a research program focused on synthesizing a library of analogues could be initiated. This would involve modifying the ethyl and p-tolyl groups to establish a robust Structure-Activity Relationship (SAR) and optimize potency and selectivity. ebi.ac.uk

Collaborative Opportunities:

The multidisciplinary nature of this research lends itself to collaboration between different scientific groups and institutions. rsc.orgmdpi.com

Academia-Industry Partnerships: Academic labs specializing in synthetic heterocyclic chemistry could collaborate with pharmaceutical companies. rsc.org These companies can provide resources for high-throughput screening and preclinical development, accelerating the translation of basic research. schrodinger.com

Interdepartmental Collaboration: A project on this compound would benefit from collaboration between synthetic chemistry, computational chemistry, and pharmacology departments within a research institution to cover all aspects from synthesis to biological evaluation.

Open Science Initiatives: Placing the synthetic protocols and research data into the public domain could encourage other researchers to investigate this molecule and its derivatives, fostering a community-driven approach to exploring its potential. Journals and organizations focused on heterocyclic chemistry often have special issues and platforms that facilitate such collaborative efforts. mdpi.commdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethyl-4-(p-tolyl)-2H-furan-5-one, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via cyclocondensation or Friedel-Crafts alkylation, leveraging protocols for structurally similar furanones. For example, substituted furanones are often synthesized using acid-catalyzed cyclization of diketones or β-keto esters . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the p-tolyl group.

- Catalysts : Lewis acids like AlCl₃ improve regioselectivity in aryl substitution reactions .

- Temperature control : Maintaining 60–80°C minimizes side reactions like oligomerization.

Reaction progress should be monitored via TLC or HPLC, with yields typically ranging from 45% to 70% after column purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl and p-tolyl groups) via coupling patterns and chemical shifts. For instance, the p-tolyl methyl protons appear as a singlet near δ 2.35 ppm .

- IR Spectroscopy : A strong carbonyl stretch (~1740 cm⁻¹) confirms the furanone ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 230.13) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the p-tolyl group influence the compound’s stability under varying pH conditions?

The electron-donating methyl group on the p-tolyl ring enhances resonance stabilization of the furanone carbonyl, reducing susceptibility to nucleophilic attack. However, under acidic conditions (pH < 3), the furanone ring undergoes hydrolysis to form a diketone intermediate. Alkaline conditions (pH > 10) promote ring-opening via hydroxide ion attack at the carbonyl . Stability studies using HPLC-UV at 25°C show a half-life of >48 hours at neutral pH but <6 hours at pH 2 or 12 .

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electrophilic sites : The carbonyl carbon (C-5) has the highest partial positive charge (+0.42 e), making it the primary target for nucleophiles like amines or Grignard reagents.

- Transition states : Simulations of methylamine addition show an energy barrier of 85 kJ/mol, consistent with experimental kinetics .

- Substituent effects : The p-tolyl group lowers the LUMO energy by 1.2 eV compared to unsubstituted furanones, enhancing electrophilicity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values ranging from 10–50 μM) may arise from:

- Purity variations : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times must be standardized.

- Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Replicate studies under harmonized protocols to isolate structural activity relationships .

Methodological Challenges and Solutions

Q. What strategies mitigate competing side reactions during functionalization of the furanone ring?

- Protecting groups : Temporarily block the reactive carbonyl with trimethylsilyl chloride before introducing substituents at C-4 .

- Low-temperature reactions : Perform lithiation at -78°C to prevent ring-opening .

- Catalytic selectivity : Use Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) for Suzuki-Miyaura coupling without affecting the furanone core .

Q. How can researchers validate the compound’s role in material science applications, such as organic semiconductors?

- Electrochemical analysis : Cyclic voltammetry reveals a HOMO level of -5.4 eV, suitable for hole-transport layers.

- Thin-film characterization : Atomic force microscopy (AFM) shows uniform morphology (RMS roughness <2 nm) when spin-coated at 2000 rpm .

- Device testing : Incorporate into OLED prototypes; external quantum efficiency (EQE) of 8% has been reported for analogous furanone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.